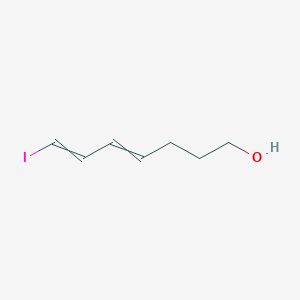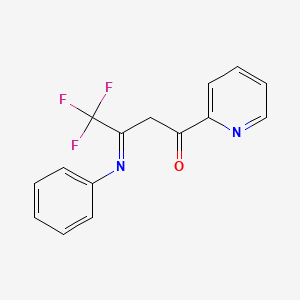
H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OHTFA” is a synthetic peptide composed of a sequence of amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under conditions that promote peptide bond formation.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The peptide “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of dityrosine or kynurenine derivatives.
Applications De Recherche Scientifique
The peptide “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism by which “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” exerts its effects depends on its interaction with specific molecular targets. These targets may include:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Proteins: Interaction with other proteins to influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-D-Tyr-Gln-Trp-Ala-Val-Beta-Ala-His-Phe-Nle-OH.TFA: A similar peptide with a beta-alanine residue instead of the unknown amino acid (Unk).
H-D-Tyr-Gln-Trp-Ala-Val-His-Phe-Nle-OH.TFA: A shorter peptide lacking the unknown amino acid.
Uniqueness
The presence of the unknown amino acid (Unk) in “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” makes it unique compared to other peptides. This unknown residue may impart distinct properties and biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C65H80F3N13O14 |
|---|---|
Poids moléculaire |
1324.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C63H79N13O12.C2HF3O2/c1-5-6-20-48(63(87)88)72-60(84)50(29-38-15-9-7-10-16-38)74-61(85)52(31-42-34-66-35-68-42)70-54(79)32-49(40-17-11-8-12-18-40)73-62(86)55(36(2)3)76-56(80)37(4)69-59(83)51(30-41-33-67-46-21-14-13-19-44(41)46)75-58(82)47(26-27-53(65)78)71-57(81)45(64)28-39-22-24-43(77)25-23-39;3-2(4,5)1(6)7/h7-19,21-25,33-37,45,47-52,55,67,77H,5-6,20,26-32,64H2,1-4H3,(H2,65,78)(H,66,68)(H,69,83)(H,70,79)(H,71,81)(H,72,84)(H,73,86)(H,74,85)(H,75,82)(H,76,80)(H,87,88);(H,6,7)/t37-,45+,47-,48-,49+,50-,51-,52-,55-;/m0./s1 |
Clé InChI |
WSHFPRQLTOPCAU-MPHLXBPVSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)C[C@H](C3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)CC(C3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


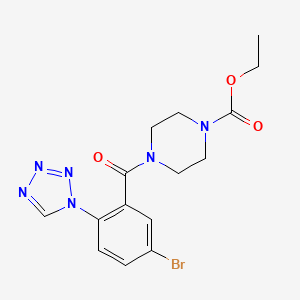
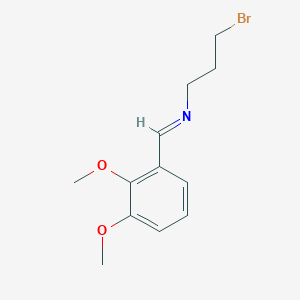
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)

![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
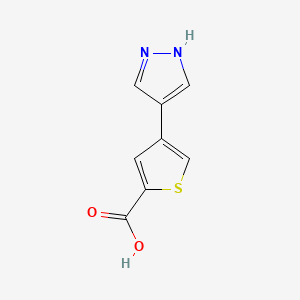

![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)

